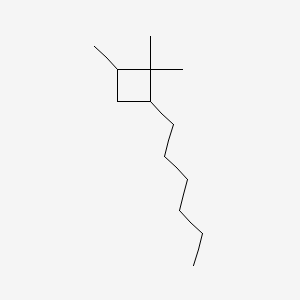

2-Hexyl-1,1,4-trimethylcyclobutane

Description

Contextualizing the Cyclobutane (B1203170) Scaffold in Modern Organic Chemistry

The cyclobutane ring, a four-membered carbocycle, has long been a subject of interest in organic chemistry due to its inherent ring strain. This strain, a consequence of bond angles deviating from the ideal tetrahedral angle, imparts unique reactivity to cyclobutane-containing molecules, making them valuable intermediates in organic synthesis. Historically, the synthesis of the cyclobutane core was a challenge, but modern synthetic methods have made this scaffold more accessible to chemists.

In recent years, the cyclobutane motif has been increasingly incorporated into a variety of complex molecules, including pharmaceuticals and materials. Its rigid, three-dimensional structure can impart favorable properties to a molecule, such as influencing its conformation and metabolic stability. The ability to introduce multiple substituents onto the cyclobutane ring with stereochemical control further enhances its utility as a versatile building block in the design of new chemical entities.

Significance of Alkyl-Substituted Cyclobutanes in Chemical Research

Alkyl-substituted cyclobutanes, such as 2-Hexyl-1,1,4-trimethylcyclobutane, represent a significant subclass of cyclobutane derivatives. The presence of alkyl groups can profoundly influence the physical and chemical properties of the parent ring. For instance, the size and branching of the alkyl substituents can affect the molecule's lipophilicity, boiling point, and viscosity.

From a research perspective, alkyl-substituted cyclobutanes are of interest in several areas. In the field of materials science, they can be used as components of lubricants and polymers. In medicinal chemistry, the incorporation of alkyl-substituted cyclobutane moieties can be a strategy to fine-tune the pharmacological profile of a drug candidate. Furthermore, these compounds can serve as model systems for studying the fundamental aspects of chemical bonding and reactivity in strained ring systems. The analysis of complex mixtures of hydrocarbons, such as those found in petroleum and environmental samples, often involves the identification and quantification of various alkyl-substituted cycloalkanes, including cyclobutane derivatives.

Research Trajectory and Open Questions Pertaining to this compound

Specific research on this compound is currently limited. However, its identification as a potential volatile organic compound (VOC) biomarker for lung cancer represents a significant and promising area of investigation sci-hub.se. VOCs are compounds that evaporate easily at room temperature and can be found in exhaled breath. The profile of VOCs in breath can change in the presence of diseases like cancer, offering a potential avenue for non-invasive diagnostics.

The tentative link between this compound and lung cancer opens up several research questions:

Biochemical Origins: What metabolic pathways lead to the production of this compound in individuals with lung cancer? Understanding its origin is crucial for validating it as a reliable biomarker.

Specificity and Sensitivity: How specific is the presence of this compound to lung cancer? Does it appear in other diseases or in healthy individuals under certain conditions? Determining its sensitivity and specificity is essential for its diagnostic potential.

Stereochemistry: The stereoisomeric form of this compound produced in biological systems is unknown. Investigating the stereochemistry could provide further insights into its enzymatic production and its interaction with biological systems.

Synthesis and Standardization: The development of robust and stereoselective synthetic routes to this compound is necessary to produce analytical standards for accurate quantification in clinical samples.

Structure

3D Structure

Properties

CAS No. |

49622-19-7 |

|---|---|

Molecular Formula |

C13H26 |

Molecular Weight |

182.35 g/mol |

IUPAC Name |

2-hexyl-1,1,4-trimethylcyclobutane |

InChI |

InChI=1S/C13H26/c1-5-6-7-8-9-12-10-11(2)13(12,3)4/h11-12H,5-10H2,1-4H3 |

InChI Key |

QBXWLDWHEDTEAG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1CC(C1(C)C)C |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Considerations of 2 Hexyl 1,1,4 Trimethylcyclobutane

Systematic IUPAC Nomenclature and Positional Isomerism of Hexyl-Trimethylcyclobutanes

The systematic name for the compound of interest, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-Hexyl-1,1,4-trimethylcyclobutane. nih.gov This name precisely describes the connectivity of the atoms within the molecule. The parent structure is a cyclobutane (B1203170) ring, which is a four-membered carbon ring. The substituents are a hexyl group and three methyl groups. The numbering of the cyclobutane ring is assigned to give the substituents the lowest possible locants.

Positional isomers are compounds that have the same molecular formula but differ in the position of the substituents on the carbon skeleton. For hexyl-trimethylcyclobutanes, the molecular formula is C13H26. nih.gov The positional isomers arise from the different possible arrangements of the hexyl and three methyl groups on the four-carbon ring. A systematic approach to identifying these isomers involves considering the different substitution patterns on the cyclobutane ring. The possible positional isomers of hexyl-trimethylcyclobutane are listed in the table below.

| Positional Isomer | Substitution Pattern |

| 1-Hexyl-1,2,2-trimethylcyclobutane | A hexyl group and a methyl group on C1, two methyl groups on C2. |

| 1-Hexyl-1,2,3-trimethylcyclobutane | A hexyl group and a methyl group on C1, a methyl group on C2, and a methyl group on C3. |

| 1-Hexyl-1,2,4-trimethylcyclobutane | A hexyl group and a methyl group on C1, a methyl group on C2, and a methyl group on C4. |

| 1-Hexyl-1,3,3-trimethylcyclobutane | A hexyl group and a methyl group on C1, two methyl groups on C3. |

| 2-Hexyl-1,1,3-trimethylcyclobutane | A hexyl group on C2, two methyl groups on C1, and a methyl group on C3. |

| This compound | A hexyl group on C2, two methyl groups on C1, and a methyl group on C4. |

| 1-Hexyl-2,2,3-trimethylcyclobutane | A hexyl group on C1, two methyl groups on C2, and a methyl group on C3. |

| 1-Hexyl-2,3,4-trimethylcyclobutane | A hexyl group on C1, a methyl group on C2, a methyl group on C3, and a methyl group on C4. |

Conformational Dynamics of the Cyclobutane Ring in this compound

The cyclobutane ring is not planar. A planar conformation would lead to significant angle strain, with C-C-C bond angles of 90° instead of the ideal tetrahedral angle of 109.5°, and considerable torsional strain due to the eclipsing of all hydrogen atoms on adjacent carbon atoms. libretexts.orgslideshare.net To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. libretexts.org This puckering reduces the torsional strain by staggering the substituents on adjacent carbons, but it slightly increases the angle strain. acs.org The equilibrium geometry is a balance between these two opposing strain factors. acs.org

In the puckered conformation of cyclobutane, the substituents can occupy two distinct positions: axial and equatorial. The axial positions are perpendicular to the approximate plane of the ring, while the equatorial positions are in the approximate plane of the ring. The puckered ring can undergo a rapid inversion process, known as ring-flipping, where axial and equatorial positions interchange. slideshare.net

For this compound, the substituents play a crucial role in determining the preferred conformation. The bulky hexyl group and the three methyl groups will preferentially occupy equatorial positions to minimize steric hindrance. A conformation with a large substituent in an axial position would lead to significant 1,3-diaxial interactions, which are repulsive forces between axial substituents on the same side of the ring. Therefore, the most stable conformation of this compound will be the one where the hexyl group and the methyl groups at positions 2 and 4 are in equatorial or pseudo-equatorial positions. The gem-dimethyl groups at position 1 will have one methyl group in an axial-like position and one in an equatorial-like position.

Stereochemical Analysis of this compound

Stereochemistry is the study of the three-dimensional arrangement of atoms in molecules. For this compound, the presence of stereogenic centers gives rise to various stereoisomers.

Identification of Stereogenic Centers

A stereogenic center, or chiral center, is a carbon atom that is bonded to four different groups. In this compound, there are two stereogenic centers:

C2: This carbon is bonded to a hydrogen atom, a hexyl group, the C1 of the cyclobutane ring (which is bonded to two methyl groups), and the C3 of the cyclobutane ring.

C4: This carbon is bonded to a hydrogen atom, a methyl group, the C3 of the cyclobutane ring, and the C1 of the cyclobutane ring.

The carbon atom at position 1 is not a stereogenic center because it is bonded to two identical methyl groups.

Diastereomerism and Enantiomerism in this compound

With two stereogenic centers, a maximum of 2^2 = 4 stereoisomers can exist for this compound. These stereoisomers can be classified as enantiomers and diastereomers.

Enantiomers are non-superimposable mirror images of each other. They have identical physical properties (except for the direction of rotation of plane-polarized light) and chemical properties (except in their reactions with other chiral compounds).

Diastereomers are stereoisomers that are not mirror images of each other. They have different physical and chemical properties.

The four possible stereoisomers of this compound can be grouped into two pairs of enantiomers.

Configurational Assignments and Relative Stereochemistry

The absolute configuration of each stereogenic center can be assigned as either R (rectus) or S (sinister) using the Cahn-Ingold-Prelog (CIP) priority rules. The relative stereochemistry of the substituents on the cyclobutane ring is described using the terms cis and trans.

Cis : The substituents are on the same side of the ring.

Trans : The substituents are on opposite sides of the ring.

For this compound, we can describe the relative stereochemistry of the hexyl group at C2 and the methyl group at C4.

The four stereoisomers can be described by their absolute configurations at C2 and C4:

| Stereoisomer | Configuration at C2 | Configuration at C4 | Relationship |

| 1 | R | R | Enantiomer of (S,S) |

| 2 | S | S | Enantiomer of (R,R) |

| 3 | R | S | Enantiomer of (S,R) |

| 4 | S | R | Enantiomer of (R,S) |

The pairs ((R,R), (S,S)) and ((R,S), (S,R)) are pairs of enantiomers. Any other combination, for example (R,R) and (R,S), are diastereomers.

The relative stereochemistry can also be described as cis or trans based on the arrangement of the hexyl group at C2 and the methyl group at C4. The specific cis or trans designation would depend on the specific enantiomer being considered. For example, in one diastereomeric pair, the hexyl and methyl groups would be cis to each other, while in the other pair, they would be trans.

Synthesis and Reaction Pathways of 2 Hexyl 1,1,4 Trimethylcyclobutane

Established Methodologies for Cyclobutane (B1203170) Ring Construction

The synthesis of the cyclobutane core can be achieved through several strategic approaches, including cycloadditions, intramolecular ring-closing reactions, and transformations of more complex polycyclic systems.

[2+2] Cycloaddition Reactions and Their Application to Alkyl-Substituted Systems

The [2+2] cycloaddition is arguably the most direct and widely employed method for constructing cyclobutane rings. quora.com This reaction involves the union of two doubly bonded systems (e.g., two alkenes) to form a four-membered ring. These reactions can be initiated photochemically, thermally, or through catalysis.

Photochemical [2+2] cycloadditions, often requiring a photosensitizer like acetone (B3395972) or benzophenone, typically proceed through a triplet diradical intermediate. organic-chemistry.orgharvard.edu The reaction of two different alkene components can lead to a mixture of regio- and stereoisomers, which can be a limitation. However, intramolecular [2+2] cycloadditions, where the two alkene moieties are part of the same molecule, can offer greater control and have been used in the synthesis of complex natural products. harvard.edu

Ketenes are particularly effective substrates in thermal [2+2] cycloadditions due to their linear geometry and reduced steric hindrance. harvard.edupharmaguideline.com They can react with a wide range of alkenes to produce cyclobutanones, which are valuable precursors to other substituted cyclobutanes.

More recently, transition metal-catalyzed [2+2] cycloadditions have emerged as powerful tools, often providing high levels of stereoselectivity. organic-chemistry.org For instance, the cycloaddition of allenoates with terminal alkenes has been shown to produce 1,3-substituted cyclobutanes in high yields under robust conditions. quora.comwikipedia.org Catalytic enantioselective versions of these reactions are crucial for accessing specific chiral cyclobutane structures. jk-sci.com

| Reaction Type | Reactants | Conditions | Key Features |

| Photochemical Cycloaddition | Alkene + Alkene | hv, sensitizer (B1316253) (e.g., acetone) | Proceeds via diradical intermediates; can lack selectivity in intermolecular cases. organic-chemistry.org |

| Thermal Cycloaddition | Ketene + Alkene | Heat | Forms cyclobutanone (B123998) intermediates; ketenes are highly reactive. harvard.edu |

| Catalytic Cycloaddition | Allenoate + Alkene | Lewis Acid or Transition Metal Catalyst | Can achieve high stereoselectivity and yield. quora.comwikipedia.org |

Intramolecular Ring-Closing Reactions (e.g., from 1,4-dihalobutanes)

The formation of a cyclobutane ring via intramolecular cyclization involves creating a carbon-carbon bond between the first and fourth positions of a linear four-carbon chain. A classic example is the Wurtz reaction, where a 1,4-dihalobutane is treated with a reactive metal, typically sodium, in an anhydrous solvent like ether. quora.comnih.govbaranlab.org

The mechanism involves a metal-halogen exchange, which may proceed through a radical or an organometallic intermediate. baranlab.org This intermediate then undergoes an intramolecular nucleophilic substitution to close the ring and form the cyclobutane product. baranlab.org While the Wurtz reaction is often limited by low yields in intermolecular cases, it can be effective for forming strained rings, including cyclobutanes, from suitable dihalide precursors. nih.govbaranlab.org However, side reactions, such as elimination, can occur. baranlab.org

A copper hydride-catalyzed intramolecular hydroalkylation of halide-tethered styrenes has also been developed for the synthesis of enantioenriched cyclobutanes, demonstrating a more modern approach to ring closure. organic-chemistry.org

Ring-Opening Transformations of Polycyclic Precursors to Cyclobutane Derivatives

An alternative strategy for synthesizing cyclobutanes involves the controlled ring-opening of strained polycyclic precursors, particularly bicyclo[1.1.0]butanes (BCBs). nih.gov These highly strained molecules readily undergo reactions that cleave the central C-C bond to generate a functionalized cyclobutane ring.

Visible light-mediated photoredox catalysis has enabled various transformations of BCBs. For example, radical additions to BCBs can produce 1,3-disubstituted cyclobutanes. nih.gov These methods often exhibit high regio- and stereoselectivity, offering a reliable route to complex cyclobutane structures that might be difficult to access otherwise. harvard.edu Similarly, ring-opening of cyclobutenes can be used to generate γ,δ-unsaturated aldehydes, which are precursors to other functionalized acyclic systems, but this highlights the reactivity of the four-membered ring itself. nih.gov The ring-opening of donor-acceptor cyclobutanes, activated by a Lewis acid, has also been studied as a route to functionalized linear compounds.

Approaches for the Synthesis of 2-Hexyl-1,1,4-trimethylcyclobutane and its Analogues

Synthesizing a specific, highly substituted, and asymmetric molecule like this compound requires careful selection of methodology to control both regiochemistry and stereochemistry.

Controlled Stereoselective Synthesis of Alkyl-substituted Cyclobutanes

Achieving stereocontrol in cyclobutane synthesis is a significant challenge. Many modern synthetic methods are designed to address this, yielding specific diastereomers or enantiomers.

For example, the photocyclisation of certain enantiomerically pure ketones can lead to cyclobutanols with excellent diastereoselectivities. nih.gov Another powerful method is the contraction of readily accessible pyrrolidine (B122466) derivatives using iodonitrene chemistry, which produces highly substituted cyclobutanes stereoselectively through a radical-mediated nitrogen extrusion process. baranlab.org This approach has been used to synthesize unsymmetrical spirocyclobutanes and natural product precursors.

Furthermore, visible light-induced intramolecular dearomative reactions can forge bicyclic frameworks that can serve as precursors to substituted cyclobutanes. harvard.edu The development of catalytic asymmetric methods, such as enantioselective [2+2] cycloadditions, is paramount for accessing optically active cyclobutanes.

Catalytic Hydrogenation of Cyclobutane Precursors

Catalytic hydrogenation is a fundamental reaction for converting unsaturated cyclobutane precursors, such as cyclobutenes or exocyclic methylenecyclobutanes, into fully saturated cyclobutane rings. This step is often the final stage in a multi-step synthesis.

For instance, a cyclobutene (B1205218) can be hydrogenated using a metal catalyst like palladium on carbon (Pd/C) with hydrogen gas (H₂) to reduce the double bond. This reaction is generally efficient and clean, providing the corresponding cyclobutane. Similarly, the double bond of an exocyclic alkene, such as in 2-isopropylidenecyclobutanone, can be hydrogenated to yield the alkyl-substituted cyclobutanone. Asymmetric transfer hydrogenation has also been developed for the selective reduction of cyclobutenediones, providing access to enantioenriched cyclobutane derivatives.

A plausible synthetic route to this compound could involve a [2+2] cycloaddition to form a cyclobutene intermediate, followed by catalytic hydrogenation. For example, the cycloaddition of 1,1-dimethylallene with 1-octene (B94956) could theoretically form a cyclobutene precursor. Subsequent hydrogenation of the double bond would yield the final saturated product. The regioselectivity of the initial cycloaddition would be a critical factor to control.

Chemical Transformations of this compound

Functionalization of Alkyl Side Chains

There is a lack of specific published research on the functionalization of the hexyl side chain of this compound. In general, the functionalization of unactivated alkyl chains in complex molecules can be challenging, often requiring advanced synthetic methods. Strategies such as C-H activation could theoretically be applied, but no studies have demonstrated this for this particular compound. nih.govbaranlab.org

Ring Modification and Derivatization Strategies

Similarly, specific methodologies for the ring modification or derivatization of this compound are not described in the scientific literature. General strategies for modifying cyclobutane rings include ring-opening reactions, ring expansions, and cycloaddition reactions. mdpi.comresearchgate.net The presence of three methyl groups and a hexyl group on the cyclobutane ring of this specific molecule would likely influence the feasibility and outcome of such transformations due to steric and electronic effects. However, without experimental data, any discussion of potential reaction pathways remains purely speculative.

Spectroscopic and Advanced Analytical Characterization of 2 Hexyl 1,1,4 Trimethylcyclobutane

Mass Spectrometry (MS) for Molecular and Structural Confirmation

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques in Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique ideal for the separation and identification of volatile and semi-volatile organic compounds. In the analysis of 2-Hexyl-1,1,4-trimethylcyclobutane, the gas chromatograph separates the compound from any impurities, and the mass spectrometer subsequently ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z).

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight of 182.35 g/mol . Publicly available data from the NIST library indicates a main library entry for this compound with 72 total peaks, and a top peak at an m/z of 70. nih.gov This suggests that while the molecular ion may be observed, it is likely of low abundance due to the facile fragmentation of the acyclic and cyclic portions of the molecule.

Table 1: GC-MS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₂₆ |

| Molecular Weight | 182.35 g/mol |

| NIST Number | 62469 |

| Top Peak (m/z) | 70 |

| Total Peaks | 72 |

Data sourced from PubChem. nih.gov

Elucidation of Fragmentation Pathways

The fragmentation of this compound under electron ionization would proceed through a series of characteristic pathways for alkanes and cycloalkanes. The initial ionization event removes an electron to form the molecular ion, [C₁₃H₂₆]⁺˙. Subsequent fragmentation would likely involve:

Cleavage of the hexyl chain: Fission of C-C bonds along the hexyl group would lead to a series of alkyl carbocations, with the loss of neutral alkyl radicals. For example, cleavage at the β-position to the cyclobutane (B1203170) ring would result in the loss of a pentyl radical (C₅H₁₁) to form a prominent ion.

Ring opening and subsequent fragmentation: The cyclobutane ring can undergo cleavage to form an acyclic carbocation. This can be followed by further fragmentation.

Loss of methyl groups: The trimethyl-substituted cyclobutane ring can readily lose methyl radicals (•CH₃), leading to ions at [M-15]⁺.

Formation of the m/z 70 ion: The observed base peak at m/z 70 is likely due to a stable fragment resulting from a complex rearrangement and cleavage process. One plausible pathway is the cleavage of the hexyl group and subsequent fragmentation of the cyclobutane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed mapping of a molecule's carbon-hydrogen framework. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise connectivity and stereochemistry of this compound can be determined.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound would exhibit a series of signals corresponding to the chemically non-equivalent protons and carbons in the molecule. The chemical shifts are influenced by the local electronic environment of each nucleus.

For ¹H NMR, the protons on the cyclobutane ring would appear at a chemical shift that is generally downfield compared to larger cycloalkanes (around δ 1.9-2.0 ppm for unsubstituted cyclobutane). nih.govdocbrown.info The protons of the hexyl chain would resonate in the typical aliphatic region (δ 0.8-1.6 ppm). The methyl groups attached to the cyclobutane ring would show distinct signals, with the geminal methyl groups at C1 potentially being magnetically non-equivalent depending on the ring conformation and substitution.

In the ¹³C NMR spectrum, the carbon atoms of the cyclobutane ring would also have characteristic chemical shifts. Unsubstituted cyclobutane has a ¹³C chemical shift of approximately 22.4 ppm. docbrown.info The substitution with alkyl groups would cause shifts in these values. The carbons of the hexyl chain and the methyl groups would appear in the expected aliphatic region of the spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| CH₃ (hexyl) | ~0.9 | Triplet |

| (CH₂)₄ (hexyl) | ~1.2-1.4 | Multiplet |

| CH₂ (α to ring) | ~1.5 | Multiplet |

| CH (ring) | ~1.8-2.2 | Multiplet |

| CH₂ (ring) | ~1.7-2.1 | Multiplet |

| CH₃ (at C4) | ~1.0 | Doublet |

| CH₃ (geminal at C1) | ~0.9-1.1 | Singlet(s) |

Note: These are predicted values based on general principles of NMR spectroscopy for substituted cyclobutanes.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ ppm) |

|---|---|

| CH₃ (hexyl) | ~14 |

| (CH₂)₄ (hexyl) | ~22-32 |

| CH₂ (α to ring) | ~35 |

| C1 (gem-dimethyl) | ~40-45 |

| C2 (CH-hexyl) | ~45-50 |

| C3 (CH₂) | ~25-30 |

| C4 (CH-methyl) | ~30-35 |

| CH₃ (at C4) | ~20 |

| CH₃ (geminal at C1) | ~20-25 |

Note: These are predicted values based on general principles of NMR spectroscopy for substituted cyclobutanes.

Two-Dimensional (2D) NMR Correlation Spectroscopy for Connectivity Mapping

To definitively establish the connectivity of the atoms in this compound, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling relationships. Cross-peaks would be observed between adjacent protons, for example, between the protons of the hexyl chain and the proton at C2 of the cyclobutane ring, as well as between the protons on the cyclobutane ring itself. This allows for the tracing of the entire spin system. youtube.comsdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal. This is crucial for assigning the carbon signals based on the more readily assigned proton spectrum. youtube.comsdsu.eduepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (like C1) and for connecting different spin systems. For instance, correlations would be expected between the protons of the geminal methyl groups at C1 and the C1 and C2 carbons, as well as the protons of the hexyl chain and the carbons of the cyclobutane ring. youtube.comsdsu.eduepfl.ch

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides information about the functional groups and the vibrational modes of a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to C-H stretching and bending vibrations.

The presence of the cyclobutane ring can sometimes be inferred from specific, though often weak, absorption bands. Studies on substituted cyclobutanes have identified several regions of absorption that may be characteristic of the cyclobutane ring system. capes.gov.broptica.orgdtic.mildtic.mil However, these bands can be variable in intensity. capes.gov.broptica.org

The primary vibrational modes expected in the IR spectrum of this compound are:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region due to the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene (B1212753) groups of the hexyl chain and the cyclobutane ring.

C-H Bending: Absorptions in the 1450-1470 cm⁻¹ region corresponding to the scissoring and bending vibrations of the CH₂ and CH₃ groups.

Cyclobutane Ring Vibrations: The cyclobutane ring itself has characteristic ring puckering and breathing vibrations, which may appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

A vapor phase IR spectrum for this compound is available, which would provide more detailed information on these vibrational modes without the interference of intermolecular interactions present in the condensed phase. nih.gov

Table 4: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850-3000 | C-H Stretch | Alkane (CH, CH₂, CH₃) |

| 1450-1470 | C-H Bend | Alkane (CH₂, CH₃) |

| 1370-1380 | C-H Bend | CH₃ |

| Fingerprint Region | Ring Vibrations | Cyclobutane |

Note: These are general absorption ranges for the expected functional groups.

Occurrence, Biogenesis, and Environmental Research on 2 Hexyl 1,1,4 Trimethylcyclobutane

Natural Occurrence in Biological Systems

Detailed investigations into the presence of 2-Hexyl-1,1,4-trimethylcyclobutane in biological systems are notably absent from published research.

Identification in Bacterial Extracts (e.g., Thermomonas hydrothermalis)

There is no scientific literature to date that reports the identification of this compound in extracts from the bacterium Thermomonas hydrothermalis. While studies on the composition of bacterial volatile organic compounds (VOCs) are common, none have listed this specific compound as a metabolite of T. hydrothermalis or any other microorganism.

Investigation of Microbial Secondary Metabolite Profiles

Microbial secondary metabolites are a diverse group of compounds not essential for normal growth but often play roles in ecological interactions. swesiaq.se The investigation of these profiles is a dynamic field of research. swesiaq.se However, a review of available data shows that this compound has not been identified as a secondary metabolite in any studied microbe. General screening of microbial extracts for novel compounds has not yet yielded this particular cyclobutane (B1203170) derivative.

Biogenetic Pathways Leading to this compound

The biogenesis of this compound is currently unknown. The formation of the cyclobutane ring is a synthetically challenging process, and in nature, it is often accomplished through photochemical [2+2] cycloadditions or the action of specialized enzymes. However, no specific biosynthetic pathway has been proposed or investigated for the formation of this compound. The combination of a hexyl group and three methyl groups on a cyclobutane ring suggests a complex enzymatic assembly that has not been elucidated.

Environmental Presence and Distribution

There are no studies available that document the presence or distribution of this compound in any environmental compartment, including soil, water, or air. While various hydrocarbons are monitored in the environment, this specific compound is not typically included in environmental assessment reports.

Studies on the Environmental Fate and Biodegradation Mechanisms

The environmental fate of this compound remains unstudied. Research into the biodegradation of hydrocarbons, particularly those with complex ring structures and alkyl substitutions, is an active area. For instance, the degradation of n-alkylcyclohexanes has been shown to involve the oxidation of the alkyl side chain. nih.gov However, without specific studies on this compound, its persistence, potential for bioaccumulation, and the microorganisms or enzymatic pathways that might be involved in its breakdown are entirely speculative.

Theoretical and Computational Chemistry of 2 Hexyl 1,1,4 Trimethylcyclobutane

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

Detailed conformational analysis of 2-Hexyl-1,1,4-trimethylcyclobutane using molecular mechanics or molecular dynamics simulations has not been reported. For a molecule with a flexible hexyl chain and a substituted cyclobutane (B1203170) ring, such analyses would be crucial to understanding its preferred three-dimensional structures, the energy barriers between different conformers, and how its shape influences its physical and chemical properties. General studies on substituted cyclobutanes suggest that the ring exists in a puckered conformation to relieve ring strain, but the specific influence of the hexyl and trimethyl substituents on this puckering and the rotational conformations of the hexyl chain remain uninvestigated. acs.orgacs.orgnih.gov

Prediction of Spectroscopic Parameters via Computational Methods

No computational studies predicting the spectroscopic parameters (e.g., NMR, IR, Raman spectra) of this compound are available. The prediction of NMR chemical shifts and coupling constants, for instance, would require accurate calculations of the magnetic shielding tensors for each nucleus, typically performed using GIAO (Gauge-Independent Atomic Orbital) methods in conjunction with quantum chemical calculations. github.iouncw.edu Similarly, the prediction of vibrational frequencies for IR and Raman spectroscopy would necessitate the calculation of the molecule's Hessian matrix. The absence of this data means that no computationally generated spectra can be presented for comparison with potential experimental results.

Elucidation of Reaction Mechanisms and Transition States

The scientific literature lacks any computational studies on the reaction mechanisms involving this compound. Theoretical investigations in this area would focus on mapping the potential energy surfaces for various reactions, identifying transition state structures, and calculating activation energies. Such studies are fundamental to understanding the reactivity of the compound, for example, in thermal rearrangements or oxidation processes, which are common for strained ring systems. acs.orgmdpi.com

In Silico Modeling for Structure-Property Relationships

There is no evidence of in silico modeling, such as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies, for this compound. nih.govnih.gov These computational methods are used to correlate the structural features of molecules with their biological activities or physical properties. The development of such models requires a dataset of related compounds with known activities or properties, which does not currently exist for this specific chemical class.

Advanced Research Perspectives and Future Directions for 2 Hexyl 1,1,4 Trimethylcyclobutane

Development of Innovative and Sustainable Synthetic Methodologies

The construction of the cyclobutane (B1203170) core, particularly with multiple alkyl substituents and a quaternary carbon center, presents a significant synthetic challenge. Future research will likely focus on developing methodologies that are not only efficient but also adhere to the principles of green chemistry.

Key approaches include:

Photochemical [2+2] Cycloadditions: This remains one of the most powerful methods for forming four-membered rings. nih.gov The direct cycloaddition of an appropriately substituted alkene and allene, followed by reduction, is a plausible route. For instance, the reaction of 1-octene (B94956) with 1,1-dimethylallene could theoretically yield a precursor to the target molecule. Sustainable advancements in this area involve the use of visible-light photocatalysis, which avoids high-energy UV radiation and allows for milder reaction conditions. acs.orgacs.org The use of sensitizers like thioxanthone can facilitate these reactions. acs.org

Electrochemical Synthesis in Continuous Flow: Electrochemical methods offer a green alternative to traditional reagent-based oxidations and reductions. Performing these reactions in a continuous flow setup enhances safety, scalability, and control over reaction parameters. acs.orgrsc.orgoup.comresearchgate.netspringernature.com An electrochemical oxidative cyclization of a suitable dicarboxylate precursor could be a viable strategy. acs.orgresearchgate.net

Use of Ionic Liquids: Ionic liquids are gaining attention as environmentally benign solvents that can enhance reaction rates and selectivity. researchgate.netyoutube.com For [2+2] photodimerization reactions, certain ionic liquids have been shown to improve yields compared to conventional organic solvents. rsc.org

Catalyst-Controlled Regiodivergent Synthesis: Recent advances have shown that the choice of catalyst can control the regioselectivity of ring-opening reactions of bicyclo[1.1.0]butanes (BCBs) to form multi-substituted cyclobutanes. nih.gov This provides a pathway to structurally diverse cyclobutanes from a common starting material.

Table 1: Comparison of Sustainable Synthetic Strategies for Alkyl-Substituted Cyclobutanes

| Method | Key Features | Potential Advantages for Target Compound | Key Challenges |

|---|---|---|---|

| Visible-Light Photocatalysis | Uses low-energy light; often employs organocatalysts or earth-abundant metal catalysts. acs.orgacs.org | Mild conditions; high potential for stereocontrol. | Substrate scope for non-activated alkenes can be limited. |

| Electrochemical Flow Synthesis | Reagent-free redox reactions; enhanced safety and scalability. rsc.orgoup.com | Avoids hazardous reagents; precise control over reaction. | Requires specialized equipment; optimization of conditions can be complex. |

| Ionic Liquid Media | Non-volatile solvents; can enhance reaction efficiency and be recycled. researchgate.netyoutube.comrsc.org | Improved yields and potential for easier product separation. | Viscosity can be an issue; cost and purity of ionic liquids. |

| Bicyclobutane Ring-Opening | Strain-release driven; access to diverse substitution patterns. nih.gov | High degree of functionalization possible. | Synthesis of the starting bicyclobutane can be complex. |

Investigation of Enantiopure Synthesis Strategies

The 2-Hexyl-1,1,4-trimethylcyclobutane molecule possesses two stereocenters (at C2 and C4), meaning it can exist as different stereoisomers. The synthesis of a single, specific enantiomer (enantiopure synthesis) is crucial for applications in pharmacology and materials science. The presence of a quaternary stereocenter at C1 adds to the synthetic complexity. acs.orgrsc.org

Future research in this area should explore:

Chiral Catalysts for [2+2] Cycloadditions: The use of chiral Lewis acids or Brønsted acids can induce enantioselectivity in [2+2] cycloaddition reactions. nih.govacs.orgspringernature.comrsc.org These catalysts coordinate to one of the reactants, creating a chiral environment that directs the stereochemical outcome of the ring formation.

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to one of the starting materials. wikipedia.org It guides the stereochemistry of the cycloaddition and is then removed, yielding the enantiomerically enriched product. This is a robust and often predictable method for achieving high enantioselectivity.

Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture with a chiral catalyst or reagent, leaving the other enantiomer unreacted and thus enantiomerically enriched. wikipedia.orgnih.gov For example, a racemic mixture of a cyclobutane precursor could be subjected to an enzymatic reaction that selectively transforms one enantiomer. youtube.com

Dynamic Kinetic Resolution (DKR): An advanced form of kinetic resolution where the less reactive enantiomer is continuously converted into the more reactive one during the reaction, theoretically allowing for a 100% yield of the desired product. researchgate.netrsc.org

Table 2: Strategies for Enantiopure Synthesis of Substituted Cyclobutanes

| Strategy | Mechanism | Applicability to Target Compound |

|---|---|---|

| Chiral Catalysis | A chiral catalyst creates a diastereomeric transition state, favoring the formation of one enantiomer. acs.orgoup.comspringernature.com | Potentially applicable in a [2+2] cycloaddition route, but finding a catalyst for non-activated substrates is a key research area. |

| Chiral Auxiliaries | A chiral group is covalently bonded to a substrate to direct a stereoselective reaction. wikipedia.org | A reliable method if a suitable functional group is present on the precursor to attach the auxiliary. |

| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst. wikipedia.orgnih.gov | Could be used to resolve a racemic precursor of the final compound, for instance, via enzymatic acylation. youtube.com |

Integration of Multimodal Analytical Platforms for Trace Level Detection

Given its structure, this compound is expected to be a volatile organic compound (VOC). Detecting this compound at trace levels in complex matrices (e.g., environmental samples, biological fluids) requires highly sensitive and selective analytical methods. Future advancements will likely involve the integration of multiple analytical techniques.

Advanced Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for VOC analysis. Future improvements will focus on two-dimensional GC (GCxGC) for enhanced separation of complex mixtures and high-resolution mass spectrometry (HRMS) for unambiguous identification. Thermal desorption (TD) can be used as a pre-concentration technique for air sampling. nih.gov

Laser-Absorption Spectroscopy (LAS): Mid-infrared LAS has the potential for real-time, highly sensitive detection of VOCs. acs.orgnih.gov The development of broadly tunable quantum-cascade lasers (QCLs) is expanding the range of detectable compounds. acs.org

Ion-Mobility Spectrometry (IMS): Coupled with mass spectrometry (IMS-MS), this technique separates ions based on their size and shape, providing an additional dimension of separation and helping to distinguish between isomers.

Sensor Arrays ("Electronic Noses"): Arrays of non-selective sensors (e.g., metal oxide sensors, photoionization detectors) can generate a "fingerprint" of a complex vapor. mdpi.com While not specific for a single compound, they can be trained to recognize patterns indicative of the presence of the target analyte.

Table 3: Analytical Platforms for Trace Level Detection of VOCs

| Platform | Principle of Operation | Strengths for Target Compound |

|---|---|---|

| TD-GCxGC-HRMS | Pre-concentration followed by two-dimensional chromatographic separation and high-resolution mass analysis. nih.gov | High separation power and confident identification. |

| Quantum-Cascade Laser Spectroscopy | Measures absorption of mid-infrared light by molecular vibrations. acs.orgnih.gov | Real-time analysis, high sensitivity. |

| GC-IMS-MS | Combines gas chromatography, ion mobility separation, and mass spectrometry. | Separation of isomers, enhanced peak capacity. |

Elucidation of Biological and Enzymatic Pathways Relevant to Cyclobutane Derivatives

The biological fate of a molecule like this compound is largely unknown. Research into the metabolism of other cyclobutane-containing compounds can provide insights into potential biological and enzymatic pathways.

Cytochrome P450-mediated Oxidation: The alkyl chains of the molecule would be susceptible to oxidation by cytochrome P450 enzymes, a primary metabolic pathway for many xenobiotics. This could lead to the formation of hydroxylated or carboxylated derivatives.

Ring Strain and Metabolism: The inherent strain energy of the cyclobutane ring (approximately 26 kcal/mol) could make it a target for specific enzymatic ring-opening reactions, although it is more stable than cyclopropane. acs.org

Bioaccumulation Potential: The lipophilic nature of this hydrocarbon suggests a potential for bioaccumulation in fatty tissues. Understanding its metabolic clearance is therefore important.

Analogs of Natural Products: Many natural products contain cyclobutane rings and exhibit a wide range of biological activities, from antimicrobial to antiviral. nih.gov Research could explore if synthetic cyclobutanes like the target molecule can mimic or interfere with the biological actions of these natural compounds. For example, some cyclobutane-containing amino acids and nucleosides show protective properties against UV radiation. nih.gov

Exploration as a Synthetic Intermediate for Novel Chemical Entities

The unique structure of this compound makes it an interesting starting material for the synthesis of other molecules. The ring strain can be exploited to drive specific chemical reactions.

Ring-Opening Reactions: Under thermal, photochemical, or catalytic conditions, the cyclobutane ring can be opened to yield linear or larger cyclic structures with defined stereochemistry. wikipedia.org This could be a route to complex acyclic molecules that are otherwise difficult to synthesize.

Ring-Expansion Reactions: The cyclobutane ring can be expanded to form cyclopentane (B165970) or cyclohexane (B81311) derivatives, which are common motifs in pharmaceuticals and natural products.

C-H Functionalization: Modern synthetic methods allow for the direct and selective conversion of C-H bonds into other functional groups (e.g., C-O, C-N, C-C bonds). acs.org Applying C-H functionalization to the cyclobutane ring or the hexyl chain would allow for the creation of a diverse library of new compounds from a single starting material. acs.org

Advanced Computational Studies for Understanding Molecular Behavior and Interactions

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules like this compound, guiding future experimental work.

Conformational Analysis: The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. acs.org Computational methods like Density Functional Theory (DFT) can be used to determine the preferred conformation of the molecule and the energy barrier for ring inversion. rsc.org

Strain Energy Calculation: The ring strain of the substituted cyclobutane can be precisely calculated. This value is crucial for understanding its thermodynamic stability and its propensity to undergo ring-opening reactions.

Modeling Reaction Pathways: Computational studies can model the transition states and intermediates of potential synthetic reactions, helping to predict the feasibility and stereochemical outcome of a proposed synthetic route. For example, the mechanism of a stereospecific synthesis of cyclobutanes from pyrrolidines has been elucidated using DFT calculations. springernature.com

Predicting Spectroscopic Properties: The vibrational frequencies (e.g., for IR spectroscopy) and NMR chemical shifts can be calculated to aid in the characterization and identification of the molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.